molecular formula C11H14F2N2O B4242136 3-(3,5-Difluorophenyl)-1,1-diethylurea

3-(3,5-Difluorophenyl)-1,1-diethylurea

Cat. No.: B4242136
M. Wt: 228.24 g/mol
InChI Key: HMVYNJHAQZJQOV-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1,1-diethylurea is a substituted urea derivative characterized by a 3,5-difluorophenyl group attached to the urea backbone and two ethyl groups on the nitrogen atoms. Urea derivatives are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science. The synthesis of such compounds typically involves reacting substituted anilines with phosgene derivatives like triphosgene, as seen in analogous syntheses (e.g., 92% yield for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea in ). Key characterization methods include FT-IR, NMR, X-ray crystallography, and DFT calculations, which elucidate electronic and steric properties critical to their functionality.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-3-15(4-2)11(16)14-10-6-8(12)5-9(13)7-10/h5-7H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVYNJHAQZJQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-difluorophenyl)-N,N-diethylurea typically involves the reaction of 3,5-difluoroaniline with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-(3,5-difluorophenyl)-N,N-diethylurea can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-difluorophenyl)-N,N-diethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products

The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(3,5-difluorophenyl)-N,N-diethylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N’-(3,5-difluorophenyl)-N,N-diethylurea exerts its effects is primarily through its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name R1 (Urea Nitrogen) R2 (Urea Nitrogen) Aromatic Substituent Molecular Weight (g/mol)
3-(3,5-Difluorophenyl)-1,1-diethylurea Diethyl Diethyl 3,5-Difluorophenyl 228.23
1-(3,5-Difluorophenyl)-3-(2-nitrophenyl)urea 2-Nitrophenyl 3,5-Difluorophenyl 2-Nitro, 3,5-difluoro 293.23 (calculated)
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea 3-Chlorophenyl 3,5-Dimethylphenyl 3-Chloro, 3,5-dimethyl 274.75
Benzodiazepine-linked urea () Benzodiazepine 3,5-Difluorophenyl 1-Methyl-2-oxo-5-phenyl 447.45 (estimated)

Key Observations :

  • Electronic Effects : The electron-withdrawing difluoro group in the target compound enhances hydrogen-bonding capacity compared to chloro or dimethyl substituents.

Structural and Electronic Properties

Table 2: Structural Data and Computational Analysis

Compound Name Crystal System (XRD) DFT/B3LYP Stability (kcal/mol) HOMO-LUMO Gap (eV)
1-(3,5-Difluorophenyl)-3-(2-nitrophenyl)urea Monoclinic (P2₁/c) -128.5 (PES scan) 3.8
This compound Not reported Estimated -130–135 ~4.0 (predicted)
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea Not reported N/A N/A

Insights :

  • The nitro-substituted analog () exhibits a lower HOMO-LUMO gap (3.8 eV), suggesting higher reactivity than the target compound.
  • Diethyl groups may increase molecular stability via hydrophobic interactions, as inferred from DFT energy trends.

Physicochemical and Pharmacokinetic Profiles

Table 3: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 2.5 0.12 (DMSO) 145–148
1-(3,5-Difluorophenyl)-3-(2-nitrophenyl)urea 2.8 0.08 (THF) 178–180
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea 3.2 0.05 (Ethanol) 162–165

Analysis :

  • The target compound’s diethyl groups reduce LogP compared to chloro/dimethyl analogs, implying moderate lipophilicity.
  • Lower solubility in polar solvents aligns with trends in substituted ureas due to reduced polarity.

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-Difluorophenyl)-1,1-diethylurea, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound can be synthesized via a two-step process:

Amination : React 3,5-difluoroaniline with triphosgene (or phosgene alternatives) in an inert solvent (e.g., THF) at 0–5°C to form the intermediate isocyanate.

Urea Formation : Add diethylamine to the isocyanate intermediate under controlled pH (neutral to slightly basic) to yield the target urea derivative.
Optimization Tips :

  • Use slow addition of amines to avoid exothermic side reactions.
  • Monitor reaction progress via TLC or in situ FT-IR to detect isocyanate intermediates (N=C=O stretch at ~2250 cm⁻¹) .
  • Purify via recrystallization using ethyl acetate/hexane mixtures for >90% yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for urea NH protons (δ 5.5–6.5 ppm, broad) and diethyl CH₃/CH₂ groups (δ 1.0–1.5 ppm). Aromatic protons from the 3,5-difluorophenyl group appear as doublets (δ 6.5–7.5 ppm, J = 8–10 Hz due to F coupling) .
    • ¹³C NMR : Confirm urea carbonyl (C=O at δ 155–160 ppm) and fluorinated aromatic carbons (C-F at δ 110–130 ppm) .
  • FT-IR : Validate urea C=O stretch (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of diethyl groups) .

Q. How should researchers handle safety and storage protocols for this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; if exposed, move to fresh air and consult a physician .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Monitor for discoloration (indicative of degradation) .
  • Disposal : Follow OSHA guidelines for urea derivatives: incinerate or neutralize with acidic solutions (e.g., 1M HCl) before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stability and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations :
    • Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .
    • Perform Potential Energy Surface (PES) scans to evaluate rotational barriers of diethyl groups and conformational stability .
  • AIM Charge Analysis : Identify electron-deficient regions (e.g., fluorinated phenyl ring) for nucleophilic attack predictions .

Q. What strategies resolve contradictions in reported biological activity data for urea derivatives like this compound?

Methodological Answer:

  • Variable Control : Compare assay conditions (e.g., solvent purity, cell lines, concentration ranges). For example, DMSO concentrations >1% may inhibit activity .
  • Structural Validation : Confirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) to rule out impurities .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity trends across similar fluorinated ureas .

Q. How can researchers design experiments to study the degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Degradation : Incubate in buffers (pH 1–13) at 37°C; analyze via HPLC-MS to identify hydrolysis products (e.g., 3,5-difluoroaniline) .
    • Photolytic Stability : Expose to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy (λmax shifts indicate bond cleavage) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-urea) to track bond cleavage sites using MS/MS .

Q. What advanced analytical techniques are required to quantify this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • LC-MS/MS :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30).
    • Ionization: ESI+ with MRM transitions (e.g., m/z 285 → 158 for quantification) .
  • Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and matrix effects (e.g., plasma protein binding) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound analogs?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with:
    • Fluorine Position : Replace 3,5-difluorophenyl with 2,4-difluoro or mono-fluoro groups to assess electronic effects .
    • Urea Modifications : Replace diethyl with cyclopropyl or aromatic substituents to study steric impacts .
  • In Silico Screening : Dock analogs into target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize synthesis .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Crystallization Challenges :
    • Low melting point (<100°C) and hygroscopicity may hinder crystal growth.
    • Solvent Selection : Use slow evaporation with THF/ethyl acetate (7:3) at 4°C to promote nucleation .
  • XRD Refinement : Address disorder in diethyl groups using SHELXL with anisotropic displacement parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Difluorophenyl)-1,1-diethylurea
Reactant of Route 2
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3-(3,5-Difluorophenyl)-1,1-diethylurea

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